molecular formula C15H14F2 B169215 2,3-Difluoro-4'-propyl-1,1'-Biphenyl CAS No. 126163-02-8

2,3-Difluoro-4'-propyl-1,1'-Biphenyl

Cat. No.: B169215
CAS No.: 126163-02-8
M. Wt: 232.27 g/mol
InChI Key: YNBZINBCLJAJFS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4’-propyl-1,1’-Biphenyl is an organic compound with the molecular formula C15H14F2 It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 3 positions of one phenyl ring, and a propyl group is attached to the 4’ position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4’-propyl-1,1’-Biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and 4-bromopropylbenzene.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,3-Difluoro-4’-propyl-1,1’-Biphenyl follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to optimize reaction conditions and improve yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4’-propyl-1,1’-Biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl ketones or carboxylic acids.

Scientific Research Applications

2,3-Difluoro-4’-propyl-1,1’-Biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of liquid crystal materials for display technologies.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4’-propyl-1,1’-Biphenyl involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in various chemical reactions, while the propyl group influences its physical properties and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1,1’-Biphenyl: Similar structure but with fluorine atoms at the 2 and 4 positions.

    3,4-Difluoro-1,1’-Biphenyl: Fluorine atoms at the 3 and 4 positions.

    4’-Propyl-1,1’-Biphenyl: Lacks the fluorine substitutions.

Uniqueness

2,3-Difluoro-4’-propyl-1,1’-Biphenyl is unique due to the specific positioning of the fluorine atoms and the propyl group, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

1,2-difluoro-3-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBZINBCLJAJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568809
Record name 2,3-Difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126163-02-8
Record name 2,3-Difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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